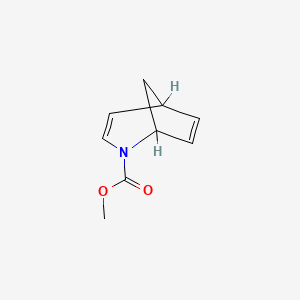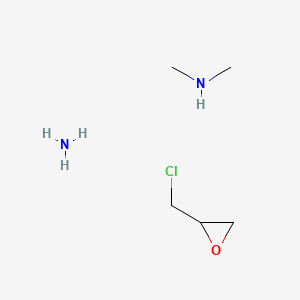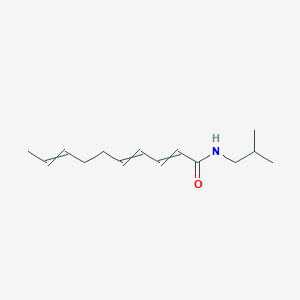
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₁NO₂. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Preparation Methods
The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of nucleophiles and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cyclization: Intramolecular cyclization reactions are common, leading to the formation of more complex bicyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential pharmacological properties, it is explored for drug discovery and development.
Industry: The compound is used in the synthesis of bioactive molecules and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
2-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure but lacks the diene functionality.
8-Azabicyclo(3.2.1)octane-2-carboxylic acid: Another related compound with a similar core structure but different functional groups
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both nitrogen and diene functionalities, which contribute to its distinct chemical and pharmacological properties.
Properties
CAS No. |
56125-93-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-azabicyclo[3.2.1]octa-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-5-4-7-2-3-8(10)6-7/h2-5,7-8H,6H2,1H3 |
InChI Key |
NTOQKCHMWUYMOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)



![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)

